1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE
Overview
Description
1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves several steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then reacted with 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets in the body. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Comparison with Similar Compounds
1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can be compared with other similar compounds such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
para-Methoxyphenylpiperazine (MeOPP): Used as a stimulant and recreational drug.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with other piperazines for its psychoactive effects.
The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, which distinguish it from other piperazine derivatives.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-9-5-8-18(14-19)20-15-21(28-23-20)22(26)25-12-10-24(11-13-25)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDWSOTWRNCRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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